molecular formula C24H27N3O4S B2584445 N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide CAS No. 878058-58-3

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Cat. No. B2584445
CAS RN: 878058-58-3
M. Wt: 453.56
InChI Key: PJTVPNZADDMOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Several studies have synthesized derivatives of compounds structurally related to N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide and investigated their antibacterial properties. For instance, derivatives of acetamide bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate antibacterial activities, especially against Gram-negative bacterial strains like Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa (Iqbal et al., 2017). Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and confirmed their moderate to significant antibacterial activity (Khalid et al., 2016).

Anticancer Activity

Some derivatives of the compound have been studied for their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated, revealing that some compounds had strong anticancer potential compared to doxorubicin, a standard reference in cancer treatment (Rehman et al., 2018).

Cholinesterase Inhibition

Compounds structurally similar to N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide have been synthesized and evaluated for their activity against cholinesterase enzymes, which are significant in the context of neurodegenerative diseases. A study involving the synthesis of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives demonstrated promising activities against acetylcholinesterase and butyrylcholinesterase enzymes, important targets in Alzheimer's disease treatment (Khalid, 2012).

properties

IUPAC Name

N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-25(19-10-4-2-5-11-19)24(29)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-23(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVPNZADDMOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

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